molecular formula C13H18N2O4 B092851 H-Thr-Phe-OH CAS No. 16875-27-7

H-Thr-Phe-OH

Cat. No.: B092851
CAS No.: 16875-27-7
M. Wt: 266.29 g/mol
InChI Key: IQHUITKNHOKGFC-MIMYLULJSA-N
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Description

H-Thr-Phe-OH is a dipeptide composed of the amino acids threonine and phenylalanine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: H-Thr-Phe-OH can be synthesized through peptide bond formation between threonine and phenylalanine. This typically involves the use of protecting groups to prevent side reactions and the activation of the carboxyl group of one amino acid to facilitate the formation of the peptide bond with the amino group of the other amino acid. Common reagents used in this process include carbodiimides (e.g., DCC) and coupling agents like HOBt or HOAt.

Industrial Production Methods: Industrial production of dipeptides like threonylphenylalanine often involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS is widely used due to its efficiency and ability to automate the process. The amino acids are sequentially added to a growing peptide chain anchored to a solid resin, with deprotection and coupling steps repeated until the desired peptide is formed .

Chemical Reactions Analysis

Types of Reactions: H-Thr-Phe-OH can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in threonine can yield a ketone, while reduction of the carboxyl group can produce an alcohol .

Scientific Research Applications

H-Thr-Phe-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of threonylphenylalanine involves its role as a dipeptide in protein metabolism. It is formed during the breakdown of proteins and can be further hydrolyzed into its constituent amino acids, threonine and phenylalanine. These amino acids are then utilized in various metabolic pathways, including protein synthesis and the production of neurotransmitters .

Comparison with Similar Compounds

    Threonine: An essential amino acid involved in protein synthesis and metabolic pathways.

    Phenylalanine: An essential amino acid that serves as a precursor for neurotransmitters like dopamine and norepinephrine.

    Other Dipeptides: Similar dipeptides include glycylglycine, alanylglycine, and valylglycine, which differ in their amino acid composition.

Uniqueness: H-Thr-Phe-OH is unique due to its specific combination of threonine and phenylalanine, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-8(16)11(14)12(17)15-10(13(18)19)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7,14H2,1H3,(H,15,17)(H,18,19)/t8-,10+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHUITKNHOKGFC-MIMYLULJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346616
Record name Threonylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Threonylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16875-27-7
Record name Threonylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Threonylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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